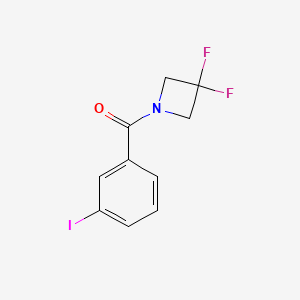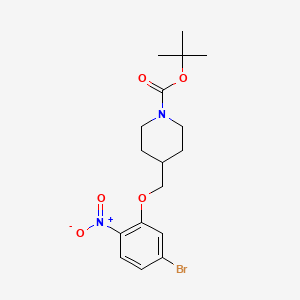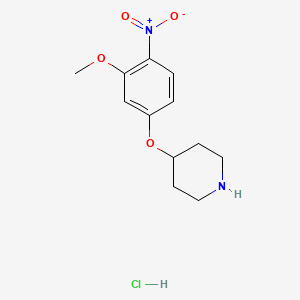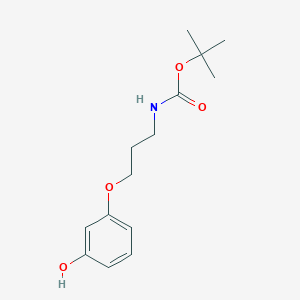
tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenoxy group, and a propyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(3-hydroxyphenoxy)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate can undergo oxidation reactions, particularly at the hydroxyphenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, potentially affecting the carbamate or hydroxyphenoxy groups.
Substitution: Substitution reactions can occur, especially at the hydroxyphenoxy group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups to the hydroxyphenoxy moiety.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine: In biological and medical research, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs or therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, coatings, or materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate involves its interaction with specific molecular targets. The hydroxyphenoxy group can participate in hydrogen bonding or other interactions with biological molecules, while the carbamate linkage may influence the compound’s stability and reactivity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Comparison: tert-Butyl (3-(3-hydroxyphenoxy)propyl)carbamate is unique due to the presence of the hydroxyphenoxy group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its potential applications in synthetic chemistry and biological research. The hydroxyphenoxy group can engage in unique interactions that are not possible with other similar compounds, making it a valuable compound for various scientific studies.
特性
IUPAC Name |
tert-butyl N-[3-(3-hydroxyphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-8-5-9-18-12-7-4-6-11(16)10-12/h4,6-7,10,16H,5,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKHSTKNLCEMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
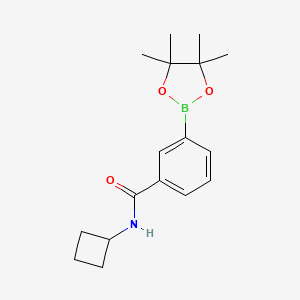
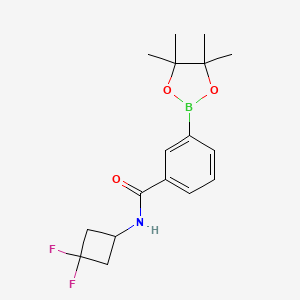
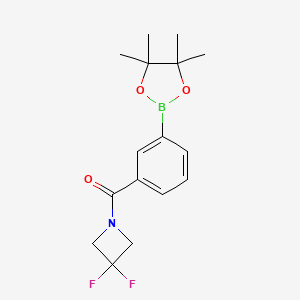
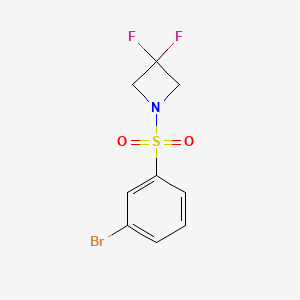
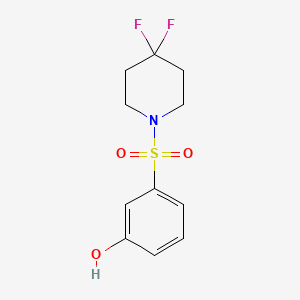
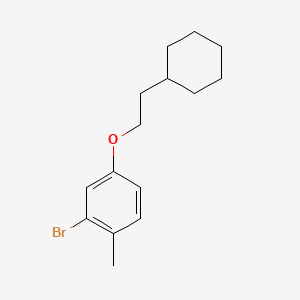
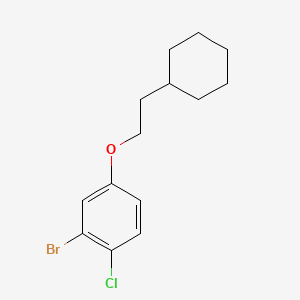
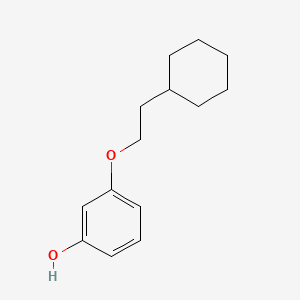
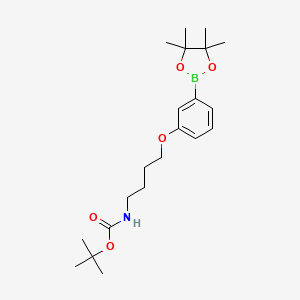
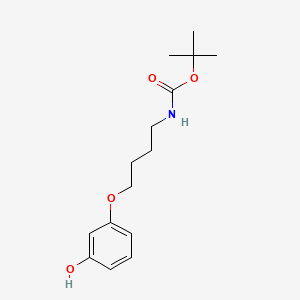
![{3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B8182984.png)
